molecular formula C7H6FNO4S B057406 2-Fluoro-5-sulfamoylbenzoic acid CAS No. 112887-25-9

2-Fluoro-5-sulfamoylbenzoic acid

Cat. No. B057406
M. Wt: 219.19 g/mol
InChI Key: MNNOFRJMHLQDOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives often involves multistep chemical processes including nitrification, esterification, and hydronation, starting from substituted benzoic acids. For example, methyl 2-amino-5-fluorobenzoate, a compound with a similar structural motif, was synthesized using 3-fluorobenzoic acid as a raw material, highlighting the potential synthetic pathways that could be adapted for 2-Fluoro-5-sulfamoylbenzoic acid. This process emphasizes the importance of selecting optimal conditions for each step to achieve high yields and purity of the final product (Yin Jian-zhong, 2010).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“2-Fluoro-5-sulfamoylbenzoic acid” is used in the synthesis of novel uridyl sulfamoylbenzoate derivatives, which are being investigated as potential anticancer agents. These agents target the M1 subunit of human ribonucleotide reductase (hRRM1), a key enzyme in cancer chemotherapy .

Methods of Application or Experimental Procedures

The synthesis of these novel nucleoside analogues involves a Mitsunobu reaction between the carboxyl group of benzoic acid sulfonamides and the 5′ hydroxyl of uridine, producing uridyl sulfamoylbenzoates with excellent yields .

Results or Outcomes

Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR. The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . In silico ADMET evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores .

Application 2: Synthesis of Furosemide Analogues

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

“2-Fluoro-5-sulfamoylbenzoic acid” is used in the synthesis of furosemide analogues . Furosemide is a potent diuretic used in the treatment of edema associated with heart failure and hypertension .

Methods of Application or Experimental Procedures

The compound “2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid” (also known as furosemide) is synthesized by condensing “2-fluoro-4-chloro-5-sulfamoylbenzoic acid” with furfurylamine .

Results or Outcomes

Furosemide is an effective saluretic, meaning it promotes the excretion of salt and water in the urine . This helps to reduce fluid accumulation in the body, which is beneficial in conditions like heart failure and hypertension .

Application 3: Pharmaceutical Secondary Standards

Specific Scientific Field

This application falls under the field of Pharmaceutical Quality Control .

Summary of the Application

“2-Fluoro-5-sulfamoylbenzoic acid” is used as a pharmaceutical secondary standard . These standards are used in quality control laboratories of pharmaceutical manufacturers .

Methods of Application or Experimental Procedures

Pharmaceutical secondary standards are used in various analytical procedures to ensure the quality of pharmaceutical products . They provide a convenient and cost-effective alternative to the preparation of in-house working standards .

Results or Outcomes

The use of these standards helps to ensure the safety and efficacy of pharmaceutical products . They offer multi-traceability to the USP, EP, and BP primary standards, where they are available .

Application 4: Synthesis of Aryl Fluorinated Building Blocks

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

“2-Fluoro-5-sulfamoylbenzoic acid” is used as an aryl fluorinated building block in organic synthesis . These building blocks are used to construct complex organic molecules .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular organic synthesis being performed .

Results or Outcomes

The use of “2-Fluoro-5-sulfamoylbenzoic acid” as a building block can facilitate the synthesis of complex organic molecules, potentially leading to the development of new pharmaceuticals or materials .

Application 5: Synthesis of Novel Uridyl Sulfamoylbenzoate Derivatives

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“2-Fluoro-5-sulfamoylbenzoic acid” is used in the synthesis of novel uridyl sulfamoylbenzoate derivatives . These derivatives are being investigated as potential anticancer agents targeting the M1 subunit of human ribonucleotide reductase (hRRM1), a key enzyme in cancer chemotherapy .

Methods of Application or Experimental Procedures

The synthesis of these novel nucleoside analogues involves a Mitsunobu reaction between the carboxyl group of benzoic acid sulfonamides and the 5′ hydroxyl of uridine, producing uridyl sulfamoylbenzoates with excellent yields .

Results or Outcomes

Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR. The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . In silico ADMET evaluations showed favorable pharmacological and toxicity profiles with excellent solubility scores .

Safety And Hazards

The safety information for 2-Fluoro-5-sulfamoylbenzoic acid indicates that it has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H332-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .

properties

IUPAC Name

2-fluoro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNOFRJMHLQDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368811
Record name 2-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658183
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Fluoro-5-sulfamoylbenzoic acid

CAS RN

112887-25-9
Record name 2-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-5-sulfamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-chlorosulfonyl-2-fluorobenzoic acid (7.0 g) and 28% ammonia water (20 ml) in tetrahydrofuran (70 ml) is stirred at 0° C. for 1.5 hours. The reaction mixture is poured into water (200 ml), acidified with concentrated hydrochloric acid, and extracted with chloroform. The extracts are washed with water, dried over sodium sulfate, and evaporated under reduced pressure. The residue is washed with diethyl ether to give the title compound (5.0 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Lüddens, HJ Lang, ER Korpi - European journal of pharmacology, 1998 - Elsevier
… 4-Chloro-5-sulfamoyl-2-(2-thienylamino)benzoic acid (`thienyl-furosemide'=compound II b) was synthesized by heating a mixture of 1.26 g 4-chloro-2-fluoro-5-sulfamoylbenzoic acid …
Number of citations: 11 www.sciencedirect.com
D Sarkar, ET Olejniczak, J Phan, JA Coker… - Journal of Medicinal …, 2020 - ACS Publications
… The precipitate was filtered, washed with water, and dried under vacuum to give 2-fluoro-5-sulfamoylbenzoic acid (yield 52%) as a white solid. Step 2: 2-fluoro-5-sulfamoylbenzoic acid (…
Number of citations: 18 pubs.acs.org

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